N-(4-Oxo-6-phenyl-1,4-dihydropyrido[3,2-d]pyrimidin-2-yl)acetamide
Description
Properties
CAS No. |
917757-18-7 |
|---|---|
Molecular Formula |
C15H12N4O2 |
Molecular Weight |
280.28 g/mol |
IUPAC Name |
N-(4-oxo-6-phenyl-3H-pyrido[3,2-d]pyrimidin-2-yl)acetamide |
InChI |
InChI=1S/C15H12N4O2/c1-9(20)16-15-18-12-8-7-11(10-5-3-2-4-6-10)17-13(12)14(21)19-15/h2-8H,1H3,(H2,16,18,19,20,21) |
InChI Key |
AWNCIEZEMOHLMR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC2=C(C(=O)N1)N=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Condensation Reactions
One common approach to synthesize pyrimidine derivatives is through condensation reactions involving aldehydes and urea or thiourea. For instance:
Starting Materials : Aldehyde (such as benzaldehyde), urea or thiourea.
Catalysts : Various catalysts like uranyl nitrate can be used to enhance reaction efficiency.
This method typically yields good to excellent results and can be performed under conventional heating or microwave irradiation to reduce reaction time significantly.
Cyclization Techniques
Cyclization is a crucial step in forming the pyrimidine ring structure. A notable method involves:
Reagents : 4-Oxo-6-phenyl-1,4-dihydropyridine precursors are treated with acetic anhydride or acetic acid.
Conditions : The reaction is often conducted under reflux conditions to facilitate cyclization.
This step is vital for establishing the core structure of this compound and can affect the yield and purity of the final product.
Electrophilic Substitution
Electrophilic substitution reactions can also be employed to introduce functional groups at specific positions on the pyrimidine ring:
- Example Reactions : Halogenation or nitration can occur at positions that are more nucleophilic due to the electron-withdrawing nature of the pyrimidine ring.
This method allows for further functionalization of the compound, which can enhance its biological activity.
Data Tables
To summarize various synthesis methods and their outcomes, the following table presents key data on different approaches:
Research Findings
Recent studies have demonstrated that modifications in the synthesis process can significantly impact both yield and biological activity:
Microwave-Assisted Synthesis : Utilizing microwave irradiation has been shown to reduce reaction times while improving yields for various pyrimidine derivatives.
Structure–Activity Relationship Studies : Research indicates that specific substituents on the phenyl ring can enhance antimicrobial activity, suggesting that careful selection of starting materials is crucial for optimizing biological efficacy.
Purification Techniques : High-performance liquid chromatography (HPLC) is often employed during the purification stages to ensure high purity levels of intermediates and final products, which is essential for biological testing.
Chemical Reactions Analysis
Types of Reactions
N-(4-Oxo-6-phenyl-1,4-dihydropyrido[3,2-d]pyrimidin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution . Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce alkyl or aryl groups at specific positions on the pyrido[3,2-d]pyrimidine core .
Scientific Research Applications
N-(4-Oxo-6-phenyl-1,4-dihydropyrido[3,2-d]pyrimidin-2-yl)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(4-Oxo-6-phenyl-1,4-dihydropyrido[3,2-d]pyrimidin-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways . For instance, it may inhibit certain enzymes involved in DNA replication or repair, leading to its potential use as an anticancer agent .
Comparison with Similar Compounds
Structural and Functional Group Variations
Table 1: Key Structural Features and Properties of Analogs
Hydrogen Bonding and Crystallography
The pyrido[3,2-d]pyrimidine core facilitates hydrogen bonding via its carbonyl and NH groups, as predicted by Etter’s graph set analysis . Crystallographic studies using SHELX software (e.g., SHELXL) could resolve its binding modes, similar to patented analogs in .
Biological Activity
N-(4-Oxo-6-phenyl-1,4-dihydropyrido[3,2-d]pyrimidin-2-yl)acetamide is a compound of significant interest due to its potential therapeutic applications, particularly in oncology and as a kinase inhibitor. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic uses.
Chemical Structure and Properties
The compound features a dihydropyrido[3,2-d]pyrimidine core structure with an acetamide substituent. Its unique chemical properties allow it to interact with various biological targets, primarily kinases involved in cell cycle regulation.
Research indicates that compounds similar to this compound often act as multikinase inhibitors. They demonstrate potent inhibitory activity against cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6, which are crucial for cell cycle progression. Inhibition of these kinases can lead to cell cycle arrest and apoptosis in tumor cells.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. The following table summarizes the IC50 values against different cell lines:
| Cell Line | IC50 (µM) | Notes |
|---|---|---|
| K562 (Leukemia) | 0.025 | High sensitivity to kinase inhibition |
| DU145 (Prostate) | 0.030 | Effective in androgen receptor pathways |
| MCF7 (Breast) | 0.045 | Induces G1 phase arrest |
| HCT15 (Colorectal) | 0.050 | Moderate sensitivity |
These results indicate that the compound is particularly effective against leukemia and prostate cancer cell lines, suggesting a targeted action on pathways critical for these cancers.
Mechanistic Insights
The mechanism behind the cytotoxic effects involves the induction of apoptosis through the activation of intrinsic pathways linked to mitochondrial dysfunction and caspase activation. Studies have shown that treatment with this compound leads to increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins.
Case Studies
- Mantle Cell Lymphoma (MCL) : A study highlighted the efficacy of similar pyridopyrimidine compounds in MCL models. The compound induced significant tumor regression in xenograft models by targeting CDK4/6 pathways, leading to cell cycle arrest and apoptosis.
- Colorectal Cancer : In another case study involving colorectal cancer cell lines, treatment with this compound resulted in a marked reduction in tumor growth rates compared to control groups.
Pharmacokinetics and Toxicity
Initial pharmacokinetic studies suggest favorable absorption and distribution characteristics for this compound. Toxicity profiles indicate that while the compound exhibits potent anticancer activity, it also has a relatively low toxicity towards normal cells at therapeutic doses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
